molecular formula C12H13ClN2 B285952 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B285952
M. Wt: 220.7 g/mol
InChI Key: AEEXZGTUHXELHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with a complex structure that includes a quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may introduce new functional groups into the quinoline ring .

Scientific Research Applications

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of both chlorine and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

IUPAC Name

2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H13ClN2/c1-12(2)4-3-10-8(6-12)5-9(7-14)11(13)15-10/h5H,3-4,6H2,1-2H3

InChI Key

AEEXZGTUHXELHF-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(C1)C=C(C(=N2)Cl)C#N)C

Canonical SMILES

CC1(CCC2=NC(=C(C=C2C1)C#N)Cl)C

Origin of Product

United States

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